2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with two methyl groups at the second carbon and a 2,4,6-trimethylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide typically involves the acylation of 2,4,6-trimethylphenylamine with 2,2-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide: Similar in structure but with a longer carbon chain and methoxy groups instead of methyl groups.
N-(2,4,6-Trimethylphenyl)formamide: Contains a formamide group instead of a butanamide group.
Uniqueness
2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a butanamide backbone with a 2,4,6-trimethylphenyl group makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-7-15(5,6)14(17)16-13-11(3)8-10(2)9-12(13)4/h8-9H,7H2,1-6H3,(H,16,17) |
InChI Key |
QBXDEDGJXMYEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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